3-(2,5-Dimethylfuran-3-yl)propanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(2,5-dimethylfuran-3-yl)propanoic acid |
InChI |
InChI=1S/C9H12O3/c1-6-5-8(7(2)12-6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
RAQOMOFGSUGYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)CCC(=O)O |
Origin of Product |
United States |
Electrophilic Aromatic Substitution:
Vilsmeier-Haack Formylation: While formylation of furan (B31954) itself occurs at the 2-position, the Vilsmeier-Haack reaction can be used to introduce a formyl group onto activated aromatic rings. jk-sci.comijpcbs.comorganic-chemistry.orgnumberanalytics.com For 2,5-dimethylfuran (B142691), careful control of reaction conditions might allow for some C3-formylation, although C2-formylation is generally favored. The resulting 3-formyl-2,5-dimethylfuran can then be converted to the propanoic acid side chain.
Friedel-Crafts Acylation: Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto aromatic rings. sigmaaldrich.comnih.govnih.gov Acylation of 2,5-dimethylfuran with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst could potentially yield 3-propionyl-2,5-dimethylfuran. However, regioselectivity remains a challenge.
Elaboration of a C3 Substituted Precursor:
A more regioselective approach involves starting with a 2,5-dimethylfuran (B142691) derivative that already possesses a functional group at the C3 position, which can then be elaborated into the propanoic acid side chain.
From 3-Formyl-2,5-dimethylfuran: The 3-formyl derivative can be subjected to a Wittig reaction or a Horner-Wadsworth-Emmons olefination with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester to introduce a two-carbon extension, forming 3-(2,5-dimethylfuran-3-yl)propenoic acid or its ester. wikipedia.orglibretexts.orglumenlearning.commasterorganicchemistry.com Subsequent reduction of the double bond would yield the target propanoic acid.
From 3-Acetyl-2,5-dimethylfuran: The 3-acetyl derivative can undergo similar olefination strategies to introduce the remaining carbon atom of the propanoic acid side chain.
From (2,5-Dimethylfuran-3-yl)acetonitrile: Hydrolysis of the nitrile group in (2,5-dimethylfuran-3-yl)acetonitrile provides a direct route to (2,5-dimethylfuran-3-yl)acetic acid, which could potentially be extended to the propanoic acid. cymitquimica.com
Cross Coupling Reactions:
Stereoselective Synthesis of Chiral Analogs of 3-(2,5-Dimethylfuran-3-yl)propanoic acid
The synthesis of chiral analogs of this compound, where a stereocenter is introduced in the propanoic acid side chain, requires stereoselective methods.
Asymmetric Hydrogenation: One of the most common approaches to introduce chirality is through the asymmetric hydrogenation of a prochiral precursor, such as 3-(2,5-dimethylfuran-3-yl)propenoic acid. The use of chiral transition metal catalysts, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, can facilitate the enantioselective reduction of the carbon-carbon double bond to afford the chiral propanoic acid.
Biocatalytic Approaches: Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral molecules. ijpcbs.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov Enzymes such as ene-reductases can be employed for the stereoselective reduction of the double bond in 3-(2,5-dimethylfuran-3-yl)propenoic acid. Furthermore, lipases can be used for the kinetic resolution of racemic esters of the target acid, providing access to one enantiomer in high enantiomeric excess.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from the "chiral pool" is another effective strategy. For instance, a chiral building block containing the propanoic acid moiety could be coupled to a suitable furan (B31954) precursor.
Green Chemistry Principles and Sustainable Synthesis Routes for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.orgnih.gov These principles can be applied to the synthesis of this compound.
Catalytic Methods: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. The metal-catalyzed cross-coupling reactions and hydrogenation steps discussed earlier are examples of this principle. Biocatalytic methods are particularly advantageous due to their high selectivity and mild reaction conditions. ijpcbs.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the Paal-Knorr synthesis, which proceeds via a condensation-cyclization with the loss of water, have good atom economy.
Use of Safer Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. The use of greener solvents, such as water, ethanol, or supercritical fluids, is preferred over hazardous organic solvents. researchgate.netmdpi.com Research into solvent-free reaction conditions is also a key area of green chemistry.
Total Synthesis of Complex Molecules Incorporating the this compound Moiety
The this compound scaffold, or a structurally related moiety, can be found in complex natural products. A notable example is Tecomaquinone I , a natural product isolated from the teak tree (Tectona grandis). thieme-connect.comresearchgate.net The structure of Tecomaquinone I contains a complex heterocyclic core that is biosynthetically derived from precursors that could be related to furan derivatives. The total synthesis of such complex molecules provides a platform for the application and validation of the synthetic methodologies discussed.
Electrophilic Aromatic Substitution Reactions on the Furan Ring System
The furan ring is an aromatic heterocycle that is significantly more reactive than benzene (B151609) towards electrophilic substitution, a consequence of the electron-donating effect of the oxygen heteroatom. wikipedia.org In this compound, the furan ring is heavily substituted. The methyl groups at the C2 and C5 positions are electron-donating and activating, while the propanoic acid group at the C3 position is electron-withdrawing and deactivating.
Common electrophilic substitution reactions applicable to this system include:
Halogenation : Furan reacts vigorously with chlorine and bromine, often leading to polyhalogenated products. pharmaguideline.com For monosubstitution at the C4 position, milder halogenating agents and controlled conditions, such as using N-bromosuccinimide (NBS) or brominating in dioxane at low temperatures, would be required. pharmaguideline.comresearchgate.net
Nitration : Direct nitration of furan with strong acids leads to ring degradation. pharmaguideline.com A milder nitrating agent, such as acetyl nitrate (B79036) at low temperatures, is necessary to achieve substitution, which would yield 3-(4-nitro-2,5-dimethylfuran-3-yl)propanoic acid. pharmaguideline.com
Sulfonation : Furan can be sulfonated using a pyridine-sulfur trioxide complex at room temperature. pharmaguideline.com This approach would be expected to introduce a sulfonic acid group at the C4 position.
Acylation : Friedel-Crafts acylation of furan generally requires mild Lewis acid catalysts like boron trifluoride or phosphoric acid, rather than the stronger aluminum chloride which can cause polymerization. pharmaguideline.com This reaction would install an acyl group at the C4 position.
Table 1: Potential Electrophilic Aromatic Substitution Reactions at the C4 Position
| Reaction | Reagent | Potential Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 3-(4-Bromo-2,5-dimethylfuran-3-yl)propanoic acid |
| Nitration | Acetyl nitrate (CH₃COONO₂) | 3-(4-Nitro-2,5-dimethylfuran-3-yl)propanoic acid |
| Sulfonation | Pyridine-SO₃ complex | 4-(2-Carboxyethyl)-2,5-dimethylfuran-3-sulfonic acid |
Nucleophilic Additions and Substitutions Involving the Carboxyl Group of the Propanoic Acid Side Chain
The carboxylic acid functional group is a primary site for nucleophilic reactions. However, carboxylic acids themselves are generally poor electrophiles for direct nucleophilic attack. This is because most nucleophiles are also bases and will preferentially abstract the acidic proton of the carboxyl group to form a carboxylate anion. bham.ac.uk This negatively charged carboxylate is deactivated towards further nucleophilic attack. bham.ac.uk
Therefore, reactions typically proceed via a nucleophilic acyl substitution mechanism, which requires the conversion of the hydroxyl (-OH) group into a better leaving group. libretexts.orgchemistryguru.com.sg This activation step is key to enabling reactions with a wide range of nucleophiles. The general mechanism involves the initial activation of the carbonyl, followed by nucleophilic addition to form a tetrahedral intermediate, which then collapses by expelling the leaving group to regenerate the carbonyl group in the new derivative. bham.ac.uk
Palladium-Catalyzed Cross-Coupling Reactions at the Furan-3-yl Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For a molecule like this compound, these reactions would most practically be performed at the C4 position of the furan ring, following a functionalization step such as halogenation (as described in Section 3.1). A 4-halo derivative would serve as a suitable substrate for various coupling reactions.
Key palladium-catalyzed cross-coupling reactions include:
Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Reacting a 4-bromo or 4-iodo derivative of the title compound with an aryl or vinyl boronic acid would yield a 4-aryl or 4-vinyl substituted product. The reactivity of the halide partner follows the trend I > Br >> Cl. wikipedia.org
Sonogashira Coupling : This involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org A 4-iodo derivative could be coupled with various terminal alkynes to introduce an alkynyl moiety at the C4 position. thieme-connect.com
Heck Coupling : This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C4 Position
| Reaction Name | Substrate Required | Coupling Partner | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo derivative | Arylboronic acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) |
| Sonogashira | 4-Iodo derivative | Terminal alkyne | PdCl₂(PPh₃)₂ + CuI + Amine base |
Functional Group Interconversions of the Propanoic Acid Moiety
The propanoic acid side chain offers a reliable handle for various functional group interconversions, primarily through nucleophilic acyl substitution pathways. libretexts.org
Esterification : The carboxylic acid can be converted to an ester via Fischer esterification. This involves reacting the acid with an alcohol (which can also serve as the solvent) under acidic catalysis (e.g., sulfuric acid). libretexts.org This is an equilibrium process, and using an excess of the alcohol can drive the reaction to completion.
Amidation : The formation of an amide requires activating the carboxylic acid to facilitate the reaction with an amine. Direct reaction is generally inefficient. Common methods include converting the acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of an amine. libretexts.org Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly form the amide bond from the carboxylic acid and amine. libretexts.org
Reduction : Carboxylic acids can be reduced to primary alcohols. This transformation requires strong reducing agents, as the carboxyl group is relatively unreactive. Lithium aluminum hydride (LiAlH₄) is highly effective, reducing the acid to the corresponding alcohol, 3-(2,5-dimethylfuran-3-yl)propan-1-ol. libretexts.org Borane (BH₃) complexes are also commonly used and offer greater selectivity in the presence of other reducible functional groups like esters.
Exploiting this compound as a Precursor for Heterocyclic Annulations
Annulation reactions involve the construction of a new ring onto an existing molecular framework. Both the furan ring and the propanoic acid side chain of the title compound can participate in such transformations.
Diels-Alder Reaction : The furan ring can act as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles. wikipedia.org The reaction of 2,5-dimethylfuran with dienophiles like maleic anhydride (B1165640) or ethylene (B1197577) derivatives has been studied, leading to the formation of oxanorbornene adducts. nih.govrsc.orgacs.org These adducts can serve as intermediates for further synthesis; for example, the oxo-bridge can be cleaved or the molecule can undergo acid-catalyzed dehydration to form a new aromatic ring. mdpi.com
Intramolecular Cyclization : The propanoic acid side chain can be used to build a new ring fused to the furan core. For instance, after converting the carboxylic acid to an acid chloride, an intramolecular Friedel-Crafts acylation could be attempted. This would lead to the formation of a five-membered ketone ring fused across the C3 and C4 positions of the furan, resulting in a cyclopentafuranone system. The success of this reaction would depend on the reactivity of the C4 position towards acylation.
Investigation of Stability and Degradation Pathways under Various Chemical Conditions
The stability of this compound is a critical consideration for its synthesis, storage, and application. The furan ring, in particular, is susceptible to degradation under certain conditions.
Acidic Conditions : Furans are notably unstable in the presence of strong acids. researchgate.netnih.gov Acid-catalyzed hydrolysis can lead to the opening of the furan ring to yield a 1,4-dicarbonyl compound. ambeed.comchemtube3d.com For a 2,5-disubstituted furan, this pathway produces a 1,4-diketone. wikipedia.org Additionally, acidic environments can promote polymerization and the formation of resinous materials. rsc.orgmdpi.com The presence of an electron-withdrawing group, like the propanoic acid chain, may offer some stabilization against acid-catalyzed degradation compared to unsubstituted furan. pharmaguideline.comresearchgate.net
Basic Conditions : The furan ring is generally more stable under basic conditions than acidic ones. researchgate.net The primary reaction under basic conditions would be the deprotonation of the carboxylic acid to form the corresponding carboxylate salt.
Oxidative Degradation : The electron-rich furan ring is susceptible to oxidation. Depending on the oxidant, this can lead to various ring-opened or rearranged products.
Microbial Degradation : In biological systems, furanic compounds can be degraded by microorganisms. Metabolic pathways often initiate with the oxidation of substituents or the ring itself. For instance, degradation pathways for compounds like furfural (B47365) often proceed through the corresponding furoic acid, which is then further metabolized via ring cleavage. nih.gov A similar enzymatic pathway could potentially degrade the title compound.
Table 3: Summary of Potential Degradation Pathways
| Condition | Primary Effect | Degradation Products (Potential) |
|---|---|---|
| Strong Acid (e.g., aq. HCl) | Furan ring hydrolysis | Heptane-2,5-dione-3-carboxylic acid (ring-opened 1,4-dicarbonyl) |
| Strong Acid (anhydrous) | Polymerization | Insoluble polymeric/resinous materials |
| Strong Base (e.g., NaOH) | Deprotonation | Sodium 3-(2,5-dimethylfuran-3-yl)propanoate (stable salt) |
Advanced Spectroscopic and Structural Elucidation Techniques for 3 2,5 Dimethylfuran 3 Yl Propanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. For 3-(2,5-Dimethylfuran-3-yl)propanoic acid, both 1D (¹H and ¹³C) and 2D NMR experiments would provide unambiguous evidence for its connectivity and topology.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm. libretexts.orgopenstax.org The methylene (B1212753) protons (CH₂) of the propanoic acid chain would likely appear as two distinct multiplets, integrating to two protons each. The methylene group adjacent to the furan (B31954) ring would be expected around 2.8-3.0 ppm, while the one adjacent to the carboxyl group would be around 2.5-2.7 ppm. The two methyl groups attached to the furan ring at positions 2 and 5 would each produce a sharp singlet, likely in the range of 2.2-2.4 ppm. The sole aromatic proton on the furan ring at position 4 is expected to appear as a singlet in the aromatic region, around 5.8-6.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid is the most deshielded, expected to resonate around 175-185 ppm. libretexts.org The four carbons of the furan ring would have characteristic shifts: the oxygen-bearing carbons (C2 and C5) would appear around 145-155 ppm, while the other two carbons (C3 and C4) would be in the range of 110-125 ppm. The two methyl carbons would be found in the aliphatic region, typically between 10-15 ppm. The methylene carbons of the propanoic acid chain are expected to resonate around 25-35 ppm.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between the protons on the propanoic acid chain. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, for instance, between the methylene protons of the side chain and the C3 and C4 carbons of the furan ring, as well as the carbonyl carbon, thus confirming the attachment of the propanoic acid chain to the furan ring at the C3 position.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | 10.0 - 12.0 | br s | 175 - 185 |
| Furan C-H (Pos. 4) | 5.8 - 6.0 | s | 110 - 115 |
| -CH₂- (adjacent to furan) | 2.8 - 3.0 | t | 25 - 30 |
| -CH₂- (adjacent to COOH) | 2.5 - 2.7 | t | 30 - 35 |
| Furan -CH₃ (Pos. 2) | 2.2 - 2.4 | s | 10 - 15 |
| Furan -CH₃ (Pos. 5) | 2.2 - 2.4 | s | 10 - 15 |
| Furan C-O (Pos. 2) | - | - | 145 - 155 |
| Furan C-O (Pos. 5) | - | - | 145 - 155 |
| Furan C-C (Pos. 3) | - | - | 120 - 125 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for analyzing its fragmentation patterns to gain structural insights. For this compound (C₁₀H₁₄O₃), HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula.
The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺. The fragmentation of this molecule would be expected to follow predictable pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group as COOH (45 Da) or the loss of CO₂ (44 Da) and H₂O (18 Da). docbrown.infochim.lu Another characteristic fragmentation would be the McLafferty rearrangement if the side chain were longer, but for a propanoic acid chain, alpha-cleavage is more likely. Cleavage of the bond between the two methylene groups of the side chain would be expected. The most significant fragmentation would likely be the cleavage of the bond between the furan ring and the propanoic acid side chain, leading to a stable furan-containing cation.
Predicted HRMS Fragmentation for this compound
| m/z (predicted) | Possible Fragment | Formula |
| 182.0943 | [M]⁺ | [C₁₀H₁₄O₃]⁺ |
| 167.0708 | [M - CH₃]⁺ | [C₉H₁₁O₃]⁺ |
| 137.0599 | [M - COOH]⁺ | [C₉H₁₃O]⁺ |
| 110.0732 | [C₇H₁₀O]⁺ | Furan ring with ethyl group |
| 95.0497 | [C₆H₇O]⁺ | Dimethylfuran methyl cation |
X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State
X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in its crystalline solid state. If a suitable single crystal of this compound could be grown, this technique would precisely determine bond lengths, bond angles, and torsion angles. nih.govpublish.csiro.au
This analysis would confirm the planarity of the furan ring and provide the exact conformation of the propanoic acid side chain relative to the ring. Furthermore, it would reveal the details of intermolecular interactions in the crystal lattice. For carboxylic acids, it is common to observe the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. researchgate.net X-ray crystallography would confirm the presence and geometry of such dimers. Since this compound is an achiral molecule, the concept of absolute stereochemistry does not apply. However, for any chiral derivatives, X-ray crystallography would be the gold standard for determining their absolute configuration.
Vibrational Spectroscopy (FT-IR and Raman) for Characterization of Functional Groups and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by the very broad and strong absorption of the O-H stretch of the carboxylic acid dimer, typically appearing between 2500 and 3300 cm⁻¹. libretexts.orgorgchemboulder.com A sharp and intense C=O stretching vibration from the carbonyl group would be expected around 1710 cm⁻¹ for the hydrogen-bonded dimer. openstax.orgorgchemboulder.com The furan ring would exhibit several characteristic bands, including C-H stretching just above 3100 cm⁻¹, C=C stretching around 1500-1600 cm⁻¹, and C-O-C stretching vibrations in the 1000-1300 cm⁻¹ region. researchgate.netresearchgate.net The C-H bending vibrations of the methyl and methylene groups would appear in the 1375-1470 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching of the furan ring is expected to give a strong Raman signal. researchgate.netchemicalpapers.com The C=O stretch of the carboxylic acid would also be visible, although typically weaker than in the IR spectrum. The symmetric vibrations of the molecule, which are often weak in the IR spectrum, can be strong in the Raman spectrum, providing a more complete vibrational profile of the molecule.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid dimer) | 2500-3300 | Weak | Broad, Strong (IR) |
| C-H stretch (Furan) | ~3125 | ~3125 | Medium |
| C-H stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium |
| C=O stretch (Carboxylic acid dimer) | ~1710 | ~1710 | Strong (IR) |
| C=C stretch (Furan) | 1500-1600 | 1500-1600 | Medium (IR), Strong (Raman) |
| C-H bend (Aliphatic) | 1375-1470 | 1375-1470 | Medium |
| C-O-C stretch (Furan) | 1000-1300 | 1000-1300 | Strong (IR) |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogs
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules, as they measure the differential interaction of the molecule with left and right circularly polarized light. saschirality.org
This compound itself is an achiral molecule and therefore would not exhibit any signal in ECD or ORD spectroscopy. researchgate.net However, if a chiral center were introduced into the molecule, for example, by substitution on the propanoic acid chain or by creating a chiral axis, these techniques would become crucial for its stereochemical analysis. For such chiral analogs, the sign and intensity of the Cotton effects in the ECD spectrum could be used to determine the absolute configuration of the stereocenters, often through comparison with quantum chemical calculations. The study of chiral furan-containing compounds is an active area of research, and chiroptical methods are central to understanding their three-dimensional structures and properties. nih.gov
Investigation of Biological Activities of 3 2,5 Dimethylfuran 3 Yl Propanoic Acid and Its Analogs in Non Human Systems
In Vitro Antimicrobial Screening against Bacterial and Fungal Pathogens (cellular assays)
Analogs of 3-(2,5-Dimethylfuran-3-yl)propanoic acid have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens. Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share the core furan (B31954) and propanoic acid structure, have shown significant activity.
These compounds, at a concentration of 64 µg/mL, exhibit good inhibitory action against the yeast-like fungus Candida albicans. mdpi.comnih.gov Furthermore, these derivatives can suppress the growth of the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. mdpi.comnih.gov For most of the tested 3-aryl-3-(furan-2-yl)propanoic acid derivatives, the minimum inhibitory concentration (MIC) against S. aureus was determined to be 128 µg/mL. mdpi.com One specific derivative was found to inhibit E. coli growth with a MIC of 64 µg/mL. ijabbr.com
Another related analog, (E)-3-(furan-2-yl)acrylic acid, has also been evaluated for its antifungal potential against several Candida species. The study revealed that this compound's MICs ranged from 64 to 512 μg/mL, with the highest efficacy observed against C. albicans. nih.gov
| Compound Class/Analog | Microorganism | Activity/Concentration | Reference |
|---|---|---|---|
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Good inhibition at 64 µg/mL | mdpi.comnih.gov |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | MIC: 128 µg/mL | mdpi.com |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Escherichia coli | MIC: 64 µg/mL | ijabbr.com |
| (E)-3-(Furan-2-yl)acrylic acid | Candida albicans | MIC: 64 µg/mL | nih.gov |
| Candida spp. | MIC: 64 - 512 µg/mL |
Evaluation of Antioxidant and Free Radical Scavenging Capabilities (cell-free and non-human cellular models)
The furan ring is a key structural feature that contributes to the antioxidant and free radical scavenging properties of its derivatives. researchgate.net The antioxidant potential of furan analogs has been frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging cell-free assay.
For instance, a study on 2-(p-phenyl substituted styryl)-furans found that the derivative 2-(p-hydroxy phenyl styryl)-furan demonstrates good antioxidant properties with a half-maximal inhibitory concentration (IC50) of approximately 40 μM. researchgate.net In contrast, analogs with strong electron-withdrawing groups showed diminished antioxidant activity. researchgate.net The mechanism for radical quenching is predominantly through hydrogen atom transfer. researchgate.net Other research on novel 4-(furan-2-yl)-tetrahydropyrimidine esters identified one compound as a potent antioxidant with an IC50 of 0.6 mg/mL in the DPPH assay. nih.gov The antioxidant activity of furan fatty acids is attributed to the electron transferability of the furan ring to peroxyl radicals or the addition of the radical to the ring. nih.gov
| Compound/Analog Class | IC50 Value | Reference |
|---|---|---|
| 2-(p-Hydroxy phenyl styryl)-furan | ~ 40 µM | researchgate.net |
| 4-(Furan-2-yl)-tetrahydropyrimidine ester (Compound 3c) | 0.6 mg/mL | nih.gov |
| Furan hybrid molecule (Compound H4) | 71.72 µg/mL | mdpi.com |
| Furan hybrid molecule (Compound H3) | 77.75 µg/mL |
Assessment of Anti-inflammatory Modulatory Effects in Pre-clinical Non-Human Cellular Models
Furan derivatives have been shown to possess significant anti-inflammatory effects by targeting key enzymes and signaling pathways involved in the inflammatory response. nih.gov The anti-inflammatory properties of natural furan derivatives are often linked to their ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), scavenge free radicals, and regulate the expression of inflammatory genes. nih.gov
Several studies have focused on the ability of furan-based compounds to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.gov A series of novel compounds derived from 2-furanone demonstrated promising dual inhibition of COX-2 and 15-LOX. nih.govresearchgate.net Certain pyridazinone derivatives synthesized from furanone precursors were identified as the most potent anti-inflammatory agents, also exhibiting high inhibitory activity against tumor necrosis factor-α (TNF-α). nih.govresearchgate.net Mechanistically, furan derivatives can exert regulatory effects on cellular activities by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ) pathways. nih.gov
Cytotoxicity and Antiproliferative Activity against Non-Human Cancer Cell Lines (e.g., in vitro oncology models)
A significant body of research highlights the cytotoxic and antiproliferative potential of furan-containing molecules against various cancer cell lines in preclinical in vitro models. These studies utilize established human cancer cell lines as a standard method to evaluate potential anticancer activity in a non-human (in vitro) system.
For example, a novel series of synthesized furan-based compounds was tested against the MCF-7 breast cancer cell line. Two compounds, in particular, showed significant cytotoxic activity, with IC50 values of 4.06 µM and 2.96 µM. nih.gov Importantly, these compounds exhibited higher IC50 values against the normal breast cell line (MCF-10A), indicating a degree of selective cytotoxicity against cancer cells. nih.gov Another study investigated a furanoic lipid, F-6, which demonstrated potent antiproliferative effects against K-562 (leukemic) and MDA MB-231 (breast) cancer cells. mdpi.com The compound was found to be approximately 3.5 to 16 times more effective at killing these cancer cells than a less pure lipid mixture. mdpi.com The mechanism of action for F-6 involves the suppression of cell proliferation and the induction of apoptotic cell death. mdpi.com
| Compound/Analog | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| Furan-based derivative 4 | MCF-7 | Breast | 4.06 µM | nih.gov |
| Furan-based derivative 7 | 2.96 µM | |||
| Furan-2-carboxamide | NCI-H460 | Lung | 2.9 nM | nih.gov |
| Furanoic Lipid (F-6) | MDA MB-231 | Breast | logEC50 = 3.11 µg/mL | mdpi.com |
| K562 | Leukemia | logEC50 = 32.2 µg/mL | ||
| Furan-2-yl acetate (B1210297) (F2A) | HeLa | Cervical | <15 µg/mL | scialert.net |
Enzyme Inhibition Assays and Target Identification in Non-Human Biochemical Systems
The biological activities of furan derivatives are often mediated by their interaction with specific enzymes. Various analogs have been identified as inhibitors of key enzymatic targets in non-human biochemical assays.
Virtual screening of a furoic acid library led to the discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase (ACL), an enzyme crucial for lipid biosynthesis in cancer cells. The most potent of these inhibitors demonstrated an IC50 of 4.1 μM. nih.gov Other studies have identified furan-based chalcones as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme in neuroscience. Two lead compounds showed highly potent inhibition with IC50 values of 0.023 µM and 0.015 µM, and were found to be reversible and competitive inhibitors. tandfonline.com Additionally, furan/thiophene-2-carboxamide derivatives have been investigated for their inhibitory effects on urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with inhibition constants (Ki) determined to be in the range of 0.07 to 0.10 mM. bohrium.com As mentioned previously, furanones have also been identified as dual inhibitors of COX-2 and 15-LOX. nih.gov
| Target Enzyme | Inhibitor Class/Analog | Inhibition Value (IC50/Ki) | Reference |
|---|---|---|---|
| ATP-citrate lyase (ACL) | Furan carboxylate derivative | IC50: 4.1 µM | nih.gov |
| Monoamine oxidase B (MAO-B) | Furan-based chalcone (B49325) (KD9) | IC50: 0.015 µM; Ki: 6.15 nM | tandfonline.com |
| Acetylcholinesterase (AChE) | N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Ki: 0.10 mM | bohrium.com |
| Butyrylcholinesterase (BChE) | Ki: 0.07 mM | ||
| Urease | N-(Furan-2-ylmethyl)thiophene-2-carboxamide | Ki: 0.10 mM | bohrium.com |
| Cyclooxygenase-2 (COX-2) | Pyridazinone derivatives from furanone | Significant dual inhibition | nih.gov |
| 15-Lipoxygenase (15-LOX) |
Receptor Binding Studies in Non-Human Cellular or Recombinant Systems
The furan scaffold has been incorporated into molecules designed to interact with specific biological receptors. While direct binding studies for this compound are not available, research on its analogs demonstrates the role of the furan ring in receptor affinity.
Studies on 5'-acyl furanosteroids have shown that these compounds bind to the androgen receptor from rat ventral prostate. nih.gov This indicates that the furan moiety, when integrated into a steroid backbone, can participate in interactions within the ligand-binding pocket of a nuclear receptor. Similarly, derivatives of the natural product Salvinorin A, which contains a furan ring, have been evaluated for their binding affinity to the κ-opioid receptor (κ-OR). researchgate.net
Furthermore, the furan moiety itself is being utilized as a tool in receptor research. A furan-based chemical cross-linking methodology has been developed to enable the covalent coupling of a furan-modified peptide ligand to its native G protein-coupled receptor (GPCR) on the surface of living cells. nih.gov This technique leverages the reactivity of the furan group to study transient ligand-receptor interactions, underscoring the utility of this heterocycle in probing receptor biology. nih.gov
Immunomodulatory Effects in Non-Human Immune Cell Cultures
Emerging evidence suggests that furan derivatives possess immunomodulatory capabilities. nih.gov While specific studies on this compound are lacking, related compounds have shown effects on immune system components in non-human models.
Triterpenoid derivatives have been noted for their potential to modulate immune cells and inhibit the secretion of inflammatory cytokines. mdpi.com More directly, synthetic furanone compounds have been shown to provide therapeutic benefits in a mouse model of Pseudomonas aeruginosa lung infection. oup.com These furanones act by inhibiting bacterial quorum-sensing, which in turn attenuates the pathogen's virulence. This leads to enhanced bacterial clearance from the lungs and reduced lung pathology, an effect that inherently involves a favorable interaction with the host's immune response. oup.com The study suggests that by interfering with bacterial signaling molecules that have known immunomodulatory effects, the furanones indirectly modulate the host inflammatory response to the infection. oup.com These findings point towards the potential for furan-based structures to influence immune responses, warranting further investigation in dedicated immune cell cultures.
Neurobiological Activity Assessments in Non-Human Neuronal Cell Lines or Organoids
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the neurobiological activities of the specific chemical compound This compound and its direct analogs in non-human neuronal cell lines or organoids. At present, there are no published research studies detailing the effects of this compound on neuronal cell viability, neurite outgrowth, synaptic function, or other neurobiological parameters in these in vitro systems.
While direct data is unavailable for the specified compound, broader research into related chemical classes offers some context, although it is important to note that these findings cannot be directly extrapolated to this compound.
General Neuroprotective Potential of Furan-Containing Compounds
Furan-containing compounds, as a diverse class of molecules, have garnered attention for their potential neuroprotective properties. nih.govutripoli.edu.lyresearchgate.net Preclinical and in vitro studies on various furan derivatives suggest that their mechanisms of action may include antioxidant and anti-inflammatory pathways. nih.gov By mitigating oxidative stress and modulating inflammatory responses, some furan derivatives have shown promise in models of neurodegenerative diseases. nih.gov These compounds have been investigated for their capacity to support neuronal survival and regeneration, potentially influencing neurogenesis and neuronal plasticity. nih.gov
Studies on Structurally Related Furan Derivatives
Research into other furan derivatives has highlighted a range of biological activities, though not always centered on neurobiology. For instance, studies on 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans, which share a dimethylated furan-like core, have demonstrated neurotrophic and neuroprotective effects in primary cultured rat neurons. nih.gov These compounds were found to promote neuronal survival and neurite outgrowth and protect hippocampal neurons from toxicity induced by amyloid-beta peptide and 1-methyl-4-phenylpyridinium ion (MPP+). nih.gov
Conversely, toxicological assessments of 2,5-dimethylfuran (B142691) (DMF), a simpler related structure, have indicated potential for chromosomal damage in cultured murine cells, suggesting possible genotoxicity. nih.gov Predictive studies also point to moderate aquatic toxicity for DMF and its combustion byproducts. nih.gov
It is crucial to reiterate that these findings pertain to broader categories of furan compounds or structurally distinct analogs. The specific neurobiological activity profile of this compound remains uninvestigated in non-human neuronal cell lines or organoids, and as such, no detailed research findings or data tables can be presented. Further research is required to elucidate the potential neurobiological effects of this specific compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2,5 Dimethylfuran 3 Yl Propanoic Acid Derivatives
Rational Design and Synthesis of Analogs for Systematic SAR Exploration
The rational design of analogs of 3-(2,5-Dimethylfuran-3-yl)propanoic acid is a foundational step in building a comprehensive SAR profile. This process involves the strategic modification of different parts of the molecule to probe the importance of various structural features for biological activity. Key areas for modification on the parent scaffold include the furan (B31954) ring, the propanoic acid side chain, and the methyl substituents.
Furan Ring Modifications:
Bioisosteric Replacement: The furan ring is a common motif in many biologically active compounds and can be subjected to bioisosteric replacement to modulate activity and physicochemical properties. acs.orgwikipedia.org Potential bioisosteres for the furan ring include thiophene, pyrrole, thiazole, and even a phenyl ring. wikipedia.org The synthesis of these analogs would allow for the investigation of the role of the heteroatom and the electronic nature of the aromatic system in target engagement.
Substitution: The available position on the furan ring (C4) can be substituted with a variety of electron-donating or electron-withdrawing groups to probe electronic and steric effects.
Propanoic Acid Side Chain Modifications:
Chain Length and Rigidity: The length of the alkyl chain can be varied (e.g., acetic or butanoic acid analogs) to determine the optimal distance between the furan core and the carboxylic acid group. Introducing conformational constraints, such as double bonds or cyclopropane rings, can help to understand the bioactive conformation.
Carboxylic Acid Bioisosteres: The carboxylic acid moiety is often a key pharmacophoric feature, but can sometimes lead to poor pharmacokinetic properties. Replacing it with bioisosteres such as tetrazole, hydroxamic acid, or sulfonamide can improve metabolic stability and cell permeability while maintaining the necessary interactions with the biological target. nih.govbiomedres.us
Methyl Group Modifications:
Size and Lipophilicity: The methyl groups at positions 2 and 5 of the furan ring can be replaced with other alkyl groups (e.g., ethyl, propyl) or halogen atoms to explore the impact of size, lipophilicity, and electronic effects on activity.
The synthesis of these rationally designed analogs would likely follow established synthetic routes for furan derivatives. For instance, the synthesis of the parent this compound could be achieved through a multi-step sequence starting from commercially available 2,5-dimethylfuran (B142691). Subsequent modifications would then be carried out to introduce the desired diversity. A general synthetic approach might involve the formylation of 2,5-dimethylfuran, followed by a Knoevenagel or Wittig-type reaction to introduce the propanoic acid side chain. nih.gov
Table 1: Hypothetical Analogs of this compound for SAR Exploration
| Analog | Modification | Rationale |
|---|---|---|
| 1a | Replacement of furan with thiophene | Investigate the role of the heteroatom in biological activity. |
| 1b | Replacement of furan with pyrrole | Explore the effect of a hydrogen bond donor in the aromatic ring. |
| 2a | Propanoic acid replaced with tetrazole | Improve metabolic stability and cell permeability. nih.gov |
| 2b | Propanoic acid replaced with hydroxamic acid | Explore alternative interactions with the biological target. |
| 3a | Methyl groups replaced with ethyl groups | Investigate the impact of increased lipophilicity and steric bulk. |
| 3b | Methyl groups replaced with chlorine atoms | Probe the electronic effects on the furan ring. |
| 4a | Introduction of a methyl group at C4 | Explore steric tolerance at this position. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For the derivatives of this compound, QSAR models can be developed to predict the biological potency of newly designed analogs, thereby prioritizing synthetic efforts.
The development of a robust QSAR model involves several key steps:
Data Set Generation: A dataset of synthesized analogs with their corresponding experimentally determined biological activities (e.g., IC50 or EC50 values) is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties. wikipedia.org
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the descriptors with the biological activity. ijper.org
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds). orientjchem.org
For furan-containing compounds, relevant descriptors often include:
Lipophilicity (logP): This descriptor is crucial for membrane permeability and can significantly influence biological activity. researchgate.net
Electronic Descriptors (e.g., HOMO/LUMO energies, partial charges): These describe the electronic properties of the molecule and are important for understanding interactions with the biological target.
Steric Descriptors (e.g., molecular weight, molar refractivity): These account for the size and shape of the molecule, which can affect its fit within a binding pocket.
Topological Descriptors (e.g., connectivity indices): These describe the branching and connectivity of the molecule.
A hypothetical 2D-QSAR equation for a series of this compound derivatives might take the following form:
log(1/IC50) = β0 + β1(logP) + β2(HOMO) + β3(MW)
Where β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.
Table 2: Hypothetical Data for a QSAR Study of this compound Analogs
| Analog | log(1/IC50) | logP | HOMO (eV) | Molecular Weight ( g/mol ) |
|---|---|---|---|---|
| Parent | 5.0 | 2.1 | -6.2 | 182.2 |
| 1a | 5.5 | 2.5 | -6.1 | 198.3 |
| 2a | 4.8 | 1.9 | -6.5 | 183.2 |
| 3a | 5.2 | 2.8 | -6.2 | 210.3 |
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features required for a molecule to be biologically active. nih.gov A pharmacophore model can be generated from a set of active molecules, even in the absence of a known protein target structure. nih.gov
For this compound and its active analogs, a pharmacophore model would likely consist of the following features:
Hydrogen Bond Acceptor (HBA): The carboxylic acid group is a strong hydrogen bond acceptor.
Hydrophobic (HY) or Aromatic (AR) Features: The 2,5-dimethylfuran ring provides a significant hydrophobic and aromatic character.
Exclusion Volumes: These define regions of space that should not be occupied by a molecule for it to be active, often derived from the superposition of inactive compounds.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel chemical scaffolds that possess the required pharmacophoric features. semanticscholar.org This approach, known as pharmacophore-based virtual screening, can significantly accelerate the discovery of new lead compounds. mdpi.com
Furthermore, the pharmacophore model can guide the design of new analogs by ensuring that proposed structural modifications retain the key pharmacophoric features. For example, when designing bioisosteric replacements for the carboxylic acid group, the pharmacophore model can be used to assess whether the proposed replacement can still function as a hydrogen bond acceptor in the same spatial orientation.
Table 3: Hypothetical Pharmacophore Features for an Active Conformation of this compound
| Feature | Location | Type |
|---|---|---|
| 1 | Carboxylic acid oxygen | Hydrogen Bond Acceptor |
| 2 | Center of the furan ring | Aromatic/Hydrophobic |
| 3 | 2-methyl group | Hydrophobic |
Molecular Docking and Dynamics Simulations to Elucidate Ligand-Target Interactions (for identified targets)
Once a biological target for the this compound derivatives has been identified, molecular docking and molecular dynamics (MD) simulations can be employed to study their binding interactions at an atomic level. researchgate.net
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. ijabbr.com The process involves:
Preparation of the Ligand and Protein Structures: 3D structures of the ligands and the protein target are prepared, which includes adding hydrogen atoms and assigning partial charges.
Docking Simulation: The ligand is placed in the binding site of the protein, and a scoring function is used to evaluate different binding poses.
Analysis of Binding Modes: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.
For this compound, a hypothetical docking study might reveal that the carboxylic acid group forms a crucial hydrogen bond with a specific amino acid residue (e.g., arginine or lysine) in the active site, while the dimethylfuran ring occupies a hydrophobic pocket.
Molecular Dynamics (MD) Simulations can then be used to refine the docking poses and to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide valuable information on:
Stability of the Binding Pose: Assessing whether the ligand remains stably bound in the predicted orientation.
Conformational Changes: Observing any conformational changes in the protein or the ligand upon binding.
Binding Free Energy Calculations: Estimating the strength of the ligand-protein interaction.
These computational studies are invaluable for understanding the molecular basis of activity and for guiding the rational design of more potent and selective inhibitors.
Table 4: Hypothetical Key Interactions of this compound with a Target Protein from a Docking Study
| Ligand Moiety | Interacting Residue | Interaction Type |
|---|---|---|
| Carboxylic acid | Arginine 123 | Hydrogen Bond, Salt Bridge |
| Furan ring | Phenylalanine 234 | π-π Stacking |
| 2-Methyl group | Leucine 189 | Hydrophobic Interaction |
Exploration of Substituent Effects on Reactivity and Selectivity
The electronic and steric effects of substituents on the furan ring of this compound can significantly influence its chemical reactivity and, consequently, its biological activity and metabolic stability. The furan ring is an electron-rich aromatic system that is susceptible to electrophilic substitution. acs.org
Electronic Effects:
Electron-Donating Groups (EDGs): The two methyl groups already present on the furan ring are electron-donating, which increases the electron density of the ring and enhances its reactivity towards electrophiles. The introduction of additional EDGs would further increase this reactivity.
Electron-Withdrawing Groups (EWGs): The introduction of EWGs (e.g., nitro, cyano, or halo groups) at the C4 position would decrease the electron density of the furan ring, making it less reactive towards electrophiles.
These electronic effects can be quantified using the Hammett equation , which relates the reaction rates or equilibrium constants of a series of substituted compounds to the electronic properties of the substituents. nih.gov A Hammett plot of log(k/k₀) versus the substituent constant (σ) would provide a linear relationship, with the slope (ρ) indicating the sensitivity of the reaction to substituent effects.
Steric Effects: The size and shape of substituents can also influence reactivity and selectivity by sterically hindering the approach of a reactant to a particular site on the molecule. For example, a bulky substituent at the C4 position could direct an incoming electrophile to a less hindered position or could influence the preferred conformation of the propanoic acid side chain.
Understanding these substituent effects is crucial for predicting the metabolic fate of these compounds, as metabolic enzymes are sensitive to both the electronic and steric properties of their substrates. orientjchem.org
Table 5: Predicted Effects of Substituents at the C4 Position of the Furan Ring
| Substituent | Electronic Effect | Expected Impact on Electrophilic Reactivity |
|---|---|---|
| -OCH₃ | Strong EDG | Increase |
| -Cl | Weak EWG | Decrease |
| -NO₂ | Strong EWG | Significant Decrease |
Conformation-Activity Relationship Studies for Flexible Analogs
The propanoic acid side chain of this compound is flexible, allowing the molecule to adopt multiple conformations. It is likely that only one or a limited number of these conformations are responsible for the observed biological activity (the "bioactive conformation"). wikipedia.org Conformation-activity relationship (CAR) studies aim to identify this bioactive conformation and to understand how conformational preferences influence potency.
Methods for Conformational Analysis:
Computational Methods: Molecular mechanics and quantum mechanics calculations can be used to generate and rank the energies of different possible conformations.
Experimental Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the preferred conformation of a molecule in solution. nih.gov
Strategies for Studying CAR:
Conformational Restriction: A common strategy is to synthesize conformationally restricted analogs, where the flexibility of the molecule is reduced by introducing rigid structural elements such as double bonds or small rings. researchgate.net By comparing the biological activities of these rigid analogs, it is possible to infer which conformation is required for activity.
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), explicitly consider the 3D structure and conformational alignment of molecules. These methods can provide insights into the steric and electrostatic requirements of the binding site and can help to define the bioactive conformation.
By understanding the conformation-activity relationship, it is possible to design new analogs that are pre-organized in the bioactive conformation, which can lead to a significant increase in potency and selectivity.
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Thiophene |
| Pyrrole |
| Thiazole |
| Phenyl |
| Tetrazole |
| Hydroxamic acid |
| Sulfonamide |
| 2,5-dimethylfuran |
| Arginine |
| Lysine |
| Phenylalanine |
| Leucine |
Computational and Theoretical Chemistry Applications for 3 2,5 Dimethylfuran 3 Yl Propanoic Acid
Quantum Chemical Calculations (e.g., DFT, Ab initio) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the intrinsic properties of molecules like 3-(2,5-Dimethylfuran-3-yl)propanoic acid. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the electronic structure, which in turn governs the molecule's reactivity and spectroscopic behavior.
DFT studies on related furan (B31954) derivatives, such as 3-(furan-2-yl)propenoic acids, have been employed to elucidate reaction mechanisms and the electrophilic properties of cationic intermediates. mdpi.com For this compound, DFT calculations could be used to determine key electronic properties. High-level ab initio methods have been successfully used to calculate the enthalpies of formation for furan, 2-methylfuran, and 2,5-dimethylfuran (B142691), demonstrating the accuracy of these computational techniques. researchgate.net
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and electronic transitions. A smaller gap suggests higher reactivity. |
| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Varies across the molecule | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. |
Note: The values in this table are hypothetical and for illustrative purposes, as specific DFT calculations on this exact molecule are not publicly available. They are, however, representative of what would be obtained from such a study.
Furthermore, these calculations can predict spectroscopic properties such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By simulating these spectra, computational chemists can aid in the interpretation of experimental data and confirm the structure of synthesized compounds. For instance, DFT has been used to study the antioxidant properties of 2-substituted furan derivatives by analyzing thermodynamic parameters and bond dissociation energies. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the influence of the surrounding environment, such as a solvent.
For a flexible molecule like this compound, which possesses a rotatable propanoic acid side chain, MD simulations are invaluable for understanding its conformational preferences. These simulations can identify the most stable conformations and the energy barriers between them, which is crucial for understanding its interaction with biological targets or its packing in a solid state. Studies on other flexible molecules, such as furanoside-containing oligosaccharides, have demonstrated the utility of MD in elucidating complex conformational equilibria. nih.gov
The effect of the solvent on the molecule's conformation and properties can also be explicitly modeled. MD simulations of propionic acid in water have been performed to understand its aggregation and interaction with water molecules. researchgate.net For this compound, simulations in different solvents (e.g., water, ethanol, chloroform) could predict its solubility and how its shape changes in various environments. This is particularly important for applications where the molecule needs to be delivered in a specific medium.
Virtual Screening and High-Throughput Computational Approaches for Novel Analog Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. High-throughput computational approaches leverage the power of modern computing to perform these screenings on millions of compounds in a relatively short time.
The this compound scaffold can serve as a starting point for the discovery of novel analogs with enhanced biological activity. By creating a virtual library of derivatives with different substituents on the furan ring or modifications to the propanoic acid chain, researchers can use virtual screening to identify promising candidates for synthesis and experimental testing. For example, virtual screening of furan-based compounds has been successfully used to discover novel inhibitors for various biological targets.
Table 2: Hypothetical Virtual Screening Workflow for this compound Analogs
| Step | Description | Tools/Methods |
| 1. Target Selection | Identification of a biological target (e.g., an enzyme) relevant to a disease. | Literature review, bioinformatics databases. |
| 2. Library Generation | In silico creation of a library of virtual compounds based on the this compound scaffold. | Combinatorial library enumeration software. |
| 3. Docking | Prediction of the binding mode and affinity of each virtual compound to the target's active site. | Molecular docking software (e.g., AutoDock, Glide). |
| 4. Scoring and Ranking | Ranking of the compounds based on their predicted binding affinity and other scoring functions. | Docking scoring functions, consensus scoring. |
| 5. Post-processing | Filtering of the top-ranked compounds based on drug-likeness criteria (e.g., Lipinski's rule of five) and visual inspection. | Cheminformatics toolkits. |
| 6. Hit Selection | Selection of a small number of promising candidates for experimental validation. | - |
Prediction of Non-Human ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties using In Silico Tools
The success of a chemical compound in many applications, particularly in pharmacology and agriculture, depends on its ADMET properties. In silico tools play a crucial role in the early stages of development by predicting these properties, thus helping to identify and eliminate compounds that are likely to fail later on due to poor pharmacokinetic or toxicity profiles.
For this compound and its potential analogs, a variety of computational models can be used to predict their non-human ADMET properties. These models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its biological activity or property.
Table 3: Commonly Predicted Non-Human ADMET Properties and In Silico Tools
| ADMET Property | Description | Example In Silico Tools |
| Absorption | Prediction of intestinal absorption, Caco-2 cell permeability, and skin permeability. | QikProp, ADMETlab, SwissADME |
| Distribution | Prediction of plasma protein binding and blood-brain barrier penetration. | VolSurf+, pkCSM |
| Metabolism | Identification of potential sites of metabolism by cytochrome P450 enzymes. | SMARTCyp, MetaPrint2D |
| Excretion | Prediction of renal clearance and interaction with transporters. | pkCSM |
| Toxicity | Prediction of various toxicity endpoints such as mutagenicity (Ames test), carcinogenicity, and hepatotoxicity. | DEREK Nexus, TOPKAT, Toxtree |
These predictive models can flag potential liabilities of this compound or its derivatives early in the design process, allowing for structural modifications to improve the ADMET profile.
Cheminformatics and Machine Learning Approaches for Property Prediction and Lead Optimization
Cheminformatics and machine learning are rapidly advancing fields that are transforming chemical research. These approaches use computational algorithms to analyze large datasets of chemical information and build predictive models for a wide range of properties.
For this compound, cheminformatics tools can be used to calculate a variety of molecular descriptors that encode its structural and physicochemical features. These descriptors can then be used as input for machine learning models to predict properties such as solubility, boiling point, and biological activity.
In the context of lead optimization, machine learning models can be trained on datasets of known active and inactive compounds to learn the structure-activity relationships (SAR). These models can then be used to predict the activity of novel analogs of this compound, guiding the design of more potent and selective compounds.
Table 4: Application of Cheminformatics and Machine Learning in the Study of this compound
| Application | Description |
| Property Prediction | Building QSAR models to predict physicochemical properties and biological activities. |
| Lead Optimization | Guiding the design of new analogs with improved properties by predicting their activity and ADMET profiles. |
| Novel Analog Discovery | Using generative models to design novel molecules with desired properties based on the this compound scaffold. |
| Data Analysis | Analyzing large datasets of chemical information to identify trends and patterns in structure-property relationships. |
The integration of these computational and theoretical chemistry applications provides a comprehensive framework for the in-depth study of this compound. From elucidating its fundamental electronic properties to predicting its behavior in complex biological systems and guiding the discovery of novel analogs, these in silico methods are indispensable tools in modern chemical research.
Metabolic Fate and Biotransformation Studies of 3 2,5 Dimethylfuran 3 Yl Propanoic Acid in Non Human Systems
In Vitro Metabolic Stability Assessment in Non-Human Hepatic Microsomal or Hepatocyte Systems
The initial step in understanding the metabolic fate of a compound is often to assess its stability in the presence of drug-metabolizing enzymes. In vitro systems, such as liver microsomes or hepatocytes from various non-human species (e.g., rat, mouse, dog), are commonly employed for this purpose. nuvisan.com These systems contain a rich complement of phase I and phase II metabolic enzymes.
For 3-(2,5-Dimethylfuran-3-yl)propanoic acid, the metabolic stability would be influenced by the susceptibility of its furan (B31954) ring and propanoic acid side chain to enzymatic degradation. The primary route of metabolism for many furan derivatives is the oxidation of the furan ring, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov The presence of two methyl groups on the furan ring may influence the rate of this oxidation. Alkylated furans are known to have varying degrees of oxidative stability.
A conceptual in vitro metabolic stability assessment for this compound in rat liver microsomes is presented below. This table illustrates the type of data that would be generated in such a study.
| Parameter | Conceptual Value | Interpretation |
| Incubation Time (min) | 0, 5, 15, 30, 60 | Standard time points for stability assay. |
| Parent Compound Remaining (%) | 100, 85, 60, 35, 10 | Illustrates a time-dependent decrease in the parent compound. |
| In Vitro Half-Life (t½, min) | 25 | The time taken for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.7 | A measure of the inherent ability of the liver enzymes to metabolize the compound. |
This is a conceptual data table and does not represent experimentally derived results.
Identification and Structural Elucidation of Metabolites in Non-Human Cell Cultures or Animal Models
Following the initial metabolic reactions, a series of metabolites are typically formed. The identification and structural elucidation of these metabolites are crucial for understanding the biotransformation pathways. For this compound, several metabolic transformations can be hypothesized based on the known metabolism of other furan derivatives.
The primary metabolic event is likely the CYP-mediated oxidation of the 2,5-dimethylfuran (B142691) ring. This can lead to the formation of a reactive epoxide intermediate, which can then rearrange to a cis-enedione structure. nih.govnih.gov This reactive intermediate can subsequently be detoxified through various pathways, including conjugation with glutathione (B108866) (GSH). nih.gov Additionally, the propanoic acid side chain could undergo metabolic modifications, such as hydroxylation or conjugation.
Below is a table of potential metabolites of this compound that could be identified in non-human systems.
| Metabolite ID | Proposed Structure/Modification | Metabolic Pathway |
| M1 | Hydroxylation of a methyl group | Phase I - Oxidation |
| M2 | Ring-opened dicarbonyl derivative | Phase I - Furan ring oxidation |
| M3 | Glutathione conjugate of the ring-opened metabolite | Phase II - Conjugation |
| M4 | Glucuronide conjugate of the carboxylic acid | Phase II - Conjugation |
| M5 | Hydroxylation of the propanoic acid side chain | Phase I - Oxidation |
This table contains hypothetical metabolites based on established metabolic pathways for similar compounds.
Characterization of Cytochrome P450 (CYP) and Other Enzyme Systems Involved in Biotransformation
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics. nih.gov In the context of furan metabolism, CYP enzymes, particularly those in the CYP2E1 subfamily, have been identified as key players in the initial oxidative attack on the furan ring. nih.govacs.org This oxidation is considered the bioactivation step, leading to the formation of reactive metabolites.
For this compound, it is highly probable that CYP2E1 would be involved in the metabolism of the dimethylfuran moiety. Other CYP isozymes may also contribute to a lesser extent. acs.org
Beyond the initial oxidation, other enzyme systems are likely involved in the further biotransformation of this compound. These include:
Glutathione S-transferases (GSTs): These enzymes would catalyze the conjugation of the reactive ring-opened intermediate with glutathione, a critical detoxification step. nih.gov
UDP-glucuronosyltransferases (UGTs): The carboxylic acid group of the propanoic acid side chain is a potential site for glucuronidation, a major phase II metabolic pathway that increases the water solubility of compounds to facilitate their excretion.
Sulfotransferases (SULTs): While less common for carboxylic acids, sulfation is another potential phase II conjugation pathway.
Excretion Pathways in Non-Human Organisms (conceptual)
The final stage in the metabolic processing of a xenobiotic is its elimination from the body. The route and rate of excretion are largely dependent on the physicochemical properties of the parent compound and its metabolites. Generally, metabolism increases the polarity of compounds, which facilitates their excretion in urine or bile.
For this compound, the parent compound itself possesses a carboxylic acid group, which imparts a degree of polarity. However, its metabolites are expected to be significantly more water-soluble.
The likely excretion pathways in non-human organisms are:
Renal Excretion: The primary route of excretion for the more polar metabolites, such as the glucuronide conjugate (M4) and the glutathione conjugate and its downstream products (M3), would be via the kidneys into the urine. The parent compound may also be excreted in the urine to some extent. The excretion of some furan-derived carboxylic acids in urine has been previously documented. acs.org
Biliary Excretion: Larger metabolites, particularly glutathione conjugates, can be actively transported into the bile and subsequently eliminated in the feces. This pathway might be relevant for the higher molecular weight metabolites of this compound.
Potential Applications of 3 2,5 Dimethylfuran 3 Yl Propanoic Acid in Advanced Chemical and Biological Research
Development as a Modular Building Block in Multi-Step Organic Synthesis
There is currently no available scientific literature detailing the use of 3-(2,5-Dimethylfuran-3-yl)propanoic acid as a modular building block in multi-step organic synthesis. While furan (B31954) derivatives, in general, are recognized as versatile intermediates in the synthesis of complex organic molecules, specific research on the application of this particular compound in synthetic strategies has not been reported. The unique substitution pattern of the dimethylfuran ring combined with the propanoic acid side chain suggests potential for various chemical transformations, but these possibilities remain unexplored in published research.
Utility as a Chemical Probe for Exploring Biological Pathways in Non-Human Systems
No research has been published on the application of this compound as a chemical probe for the exploration of biological pathways in non-human systems. The development of chemical probes requires a thorough understanding of a molecule's biological activity, target engagement, and specificity, none of which have been documented for this compound.
Contribution to the Discovery of Pre-clinical Lead Compounds for Various Therapeutic Areas (e.g., neglected diseases, veterinary medicine)
There is no evidence in the scientific literature to suggest that this compound has been investigated or has contributed to the discovery of pre-clinical lead compounds for any therapeutic area, including neglected diseases or veterinary medicine. While some furan-containing compounds have been explored for their medicinal properties, this specific derivative is not among them. mdpi.comnih.govnih.gov
Research Applications in Agrochemical and Crop Protection Sciences (e.g., as a research tool for herbicide or fungicide development mechanisms)
A review of the available literature indicates no published research on the application of this compound in agrochemical and crop protection sciences. Its potential as a research tool for understanding herbicide or fungicide development mechanisms has not been investigated. Although furan derivatives have been explored in the agrochemical sector, there is no specific information on this compound. growthmarketreports.comresearchgate.netcoherentmarketinsights.com
Role in Materials Science Research (e.g., as a monomer for specialized polymers)
There is no documented research on the role of this compound in materials science. Its potential as a monomer for the synthesis of specialized polymers has not been explored. While other furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), are key building blocks for bio-based polymers like polyethylene furanoate (PEF), the utility of this compound in this field remains uninvestigated. specialchem.com
Future Directions and Emerging Research Challenges Pertaining to 3 2,5 Dimethylfuran 3 Yl Propanoic Acid
Development of Asymmetric Synthetic Strategies for Enantiomerically Pure Forms
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting desired therapeutic effects while the other may be inactive or even detrimental. Consequently, the development of methods to produce enantiomerically pure forms of 3-(2,5-Dimethylfuran-3-yl)propanoic acid is a critical future direction. Current research on related chiral propanoic acids suggests several promising avenues.
Key challenges in this area include the development of highly stereoselective catalysts and the optimization of reaction conditions to achieve high enantiomeric excess (ee). Future research will likely focus on the design of novel chiral ligands for metal-catalyzed asymmetric hydrogenation or the use of organocatalysts to introduce the chiral center. Furthermore, enzymatic resolution, which utilizes the stereoselectivity of enzymes like lipases, presents a green and efficient alternative for separating racemic mixtures. researchgate.net
Table 1: Potential Asymmetric Synthetic Strategies
| Strategy | Description | Potential Advantages | Key Research Challenges |
| Chiral Auxiliary-Based Synthesis | A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which it is removed. | Well-established methodology with predictable outcomes. | Requires additional reaction steps for attachment and removal of the auxiliary, potentially lowering overall yield. |
| Asymmetric Catalysis | Utilizes a chiral catalyst (metal-based or organocatalyst) to favor the formation of one enantiomer over the other. | High catalytic efficiency, allowing for the use of small amounts of the chiral catalyst. | Development of a catalyst that is highly effective and selective for this specific substrate. |
| Enzymatic Resolution | Employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. researchgate.net | High enantioselectivity, mild reaction conditions, and environmentally friendly. researchgate.net | Identification of a suitable enzyme and optimization of reaction conditions for efficient resolution. |
| Chiral Chromatography | Separation of enantiomers from a racemic mixture using a chiral stationary phase in high-performance liquid chromatography (HPLC). nih.gov | Can be used for both analytical and preparative-scale separations. | Can be costly for large-scale production and requires method development. nih.gov |
Exploration of Novel Target Interactions and Mechanisms in Under-explored Biological Systems (non-human)
While the biological activity of this compound in humans is yet to be extensively studied, exploring its effects in non-human biological systems presents a significant research opportunity. This includes potential applications in veterinary medicine, agriculture, and as tool compounds for basic biological research. Furan (B31954) derivatives have been reported to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.net
Future research should focus on screening this compound against a variety of non-human pathogens, including bacteria, fungi, and parasites relevant to animal and plant health. nih.govnih.gov Mechanistic studies would then be required to identify the specific molecular targets and pathways through which the compound exerts its effects. This could involve target-based screening against known enzymes or receptors, as well as phenotypic screening to identify compounds that produce a desired effect in a whole organism or cell-based model.
Integration with Advanced High-Throughput Screening and Omics Technologies
To accelerate the discovery of the biological functions of this compound, its integration with modern drug discovery platforms is essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific target or in a particular assay. nih.gov The development of a robust HTS assay for this compound would enable the efficient screening of its activity across a wide range of biological targets. nih.gov
Furthermore, "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to treatment with the compound. For instance, proteomics could be used to identify proteins that are differentially expressed or modified upon treatment, offering clues to the compound's mechanism of action. Metabolomics, the study of small molecules in a biological system, could reveal metabolic pathways that are perturbed by the compound.
Table 2: Application of HTS and Omics Technologies
| Technology | Application for this compound | Expected Outcomes |
| High-Throughput Screening (HTS) | Rapidly screen for bioactivity against a large panel of targets (e.g., enzymes, receptors). nih.gov | Identification of initial "hits" and potential biological targets. nih.gov |
| Proteomics | Analyze changes in protein expression and post-translational modifications in cells or organisms exposed to the compound. | Elucidation of signaling pathways and cellular processes affected by the compound. |
| Metabolomics | Profile changes in the levels of endogenous metabolites following treatment with the compound. | Understanding of the compound's impact on cellular metabolism and identification of potential off-target effects. |
| Transcriptomics (RNA-Seq) | Quantify changes in gene expression in response to the compound. | Identification of gene networks and biological pathways modulated by the compound. |
Application of Artificial Intelligence and Machine Learning for Accelerated Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical research. nih.govnih.gov These computational tools can be applied to accelerate the discovery and optimization of this compound and its derivatives. nih.gov
One key application is in the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov By training ML models on large datasets of chemical structures and their corresponding experimental data, it is possible to predict the likely properties of a new compound, thereby reducing the need for extensive and costly experimental testing in the early stages of research. nih.gov AI can also be used for de novo drug design, where generative models propose novel chemical structures with desired properties. nih.gov
Addressing Challenges in Scalable and Sustainable Synthesis for Research Purposes
For this compound to be widely available for research, the development of a scalable and sustainable synthetic route is crucial. Many furan-based compounds can be derived from biomass, which offers a renewable and potentially more environmentally friendly alternative to petroleum-based feedstocks. nih.govmdpi.com
Future research in this area should focus on developing a synthetic pathway that utilizes green chemistry principles. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. frontiersin.org Catalytic methods, which can reduce the amount of waste generated, are particularly attractive. frontiersin.org The challenge lies in developing a process that is not only environmentally friendly but also economically viable and can be scaled up to produce the quantities of the compound needed for extensive research.
Investigating Structure-Biodegradability Relationships for Environmental Considerations (conceptual)
As with any new chemical entity, it is important to consider the potential environmental impact of this compound. Investigating the relationship between its chemical structure and its biodegradability is a key conceptual challenge. The furan ring, while found in nature, can also be present in persistent organic pollutants. acs.org
Conceptual studies, supported by computational modeling and, eventually, experimental testing, can help predict the likely environmental fate of this compound. Factors to consider include the potential for microbial degradation of the furan ring and the propanoic acid side chain. mdpi.comnih.gov Understanding these relationships will be crucial for designing future derivatives of this compound that are not only effective in their intended application but also have a minimal environmental footprint. The degradation of furan itself can proceed through metabolic pathways that lead to ring opening and subsequent oxidation to carbon dioxide. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
